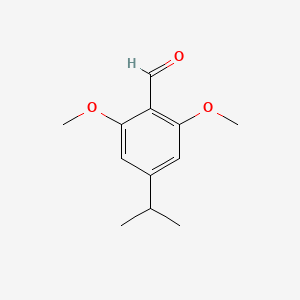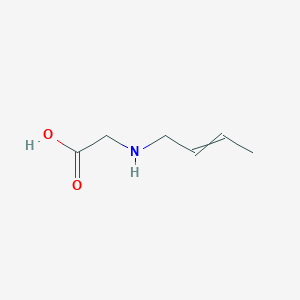![molecular formula C15H15ClO4S2 B14404434 1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene CAS No. 89593-83-9](/img/structure/B14404434.png)
1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene is a chemical compound with the molecular formula C15H15Cl It is characterized by the presence of a chloropropane group and two sulfonyl groups attached to a dibenzene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: The reaction of hydrogen chloride with a suitable precursor in chloroform at 20°C for 24 hours.
Step 2: The subsequent reaction with m-chloroperbenzoic acid in chloroform at ambient temperature, yielding a 91% product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Substitution: The chloropropane group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in chloroform.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfoxide intermediates, and various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfone and sulfoxide derivatives.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical structure.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene:
1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene: Similar in structure but may have different reactivity and applications.
Uniqueness
1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene stands out due to its specific combination of a chloropropane group and two sulfonyl groups attached to a dibenzene structure
Propriétés
Numéro CAS |
89593-83-9 |
|---|---|
Formule moléculaire |
C15H15ClO4S2 |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)-3-chloropropyl]sulfonylbenzene |
InChI |
InChI=1S/C15H15ClO4S2/c16-12-11-15(21(17,18)13-7-3-1-4-8-13)22(19,20)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clé InChI |
UNCMETBYNVYWAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(CCCl)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


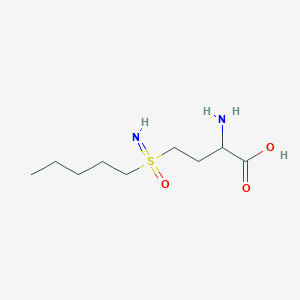

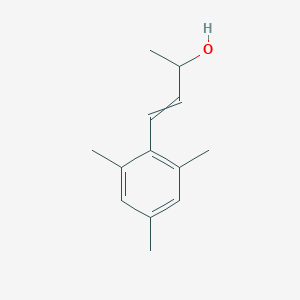
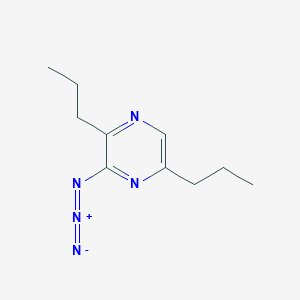
![3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14404380.png)
![({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14404385.png)
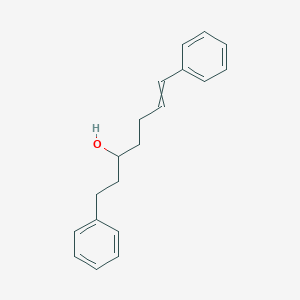
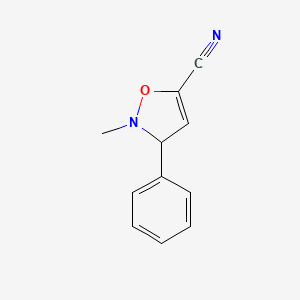

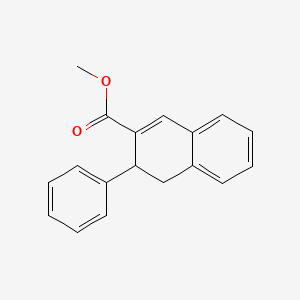
![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)
